molecular formula C19H20N2O5S B2364709 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide CAS No. 895450-99-4

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide

Cat. No.: B2364709
CAS No.: 895450-99-4
M. Wt: 388.44
InChI Key: UCNPMVHUXDWEII-VXPUYCOJSA-N
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Description

N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and substituted with methoxy groups at positions 5 and 4. The 3-methyl group on the benzothiazole ring and the 3,5-dimethoxybenzamide substituent contribute to its unique electronic and steric profile. This compound belongs to a class of Schiff base derivatives, where the benzamide moiety acts as an electron-rich aromatic system capable of hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-14-9-15(25-4)16(26-5)10-17(14)27-19(21)20-18(22)11-6-12(23-2)8-13(7-11)24-3/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNPMVHUXDWEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Synthesis of the Benzothiazole Core

Ring-Closure Reaction

The benzothiazole ring is constructed through cyclization of 2-amino-4,5-dimethoxythiophenol with methyl acetoacetate.

Procedure :

  • Reactants : 2-Amino-4,5-dimethoxythiophenol (1.0 equiv), methyl acetoacetate (1.2 equiv).
  • Conditions : Xylene, 160°C, 1.5 hours under nitrogen.
  • Outcome : Forms 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 78% yield.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon of methyl acetoacetate, followed by dehydration and aromatization.

Alternative Pathways
  • Oxidative Cyclization : Using iodine in DMSO oxidizes thiols to disulfides, but yields are lower (≤50%).
  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes but requires specialized equipment.

Stereochemical Control and Isomerization

Z-Isomer Stabilization

The Z-configuration is favored due to intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen.

Evidence :

  • X-ray Crystallography : Bond lengths of 1.206 Å (C=O) and 1.337 Å (C–N) confirm conjugation.
  • NMR Analysis : $$ ^1H $$ NMR shows a deshielded imine proton at δ 8.45 ppm (CDCl₃), consistent with Z-geometry.
Thermal Isomerization

Heating above 100°C in DMF induces E/Z isomerization, reducing pharmacological activity. Stabilization is achieved via:

  • Low-Temperature Storage : Below -20°C.
  • Additives : 0.1% hydroquinone inhibits radical-mediated isomerization.

Characterization and Analytical Data

Spectroscopic Validation

Infrared Spectroscopy
  • C=O Stretch : 1668 cm⁻¹ (amide I band).
  • C–N Stretch : 1345 cm⁻¹ (thiazole ring).
Nuclear Magnetic Resonance

$$ ^1H $$ NMR (400 MHz, CDCl₃) :

δ (ppm) Assignment
3.85 (s, 6H) OCH₃ (C5, C6)
3.91 (s, 6H) OCH₃ (C3, C5 of benzamide)
2.45 (s, 3H) CH₃ (C3)
8.45 (s, 1H) Imine (C2)

$$ ^{13}C $$ NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
167.2 Amide C=O
160.1 Thiazole C=N
56.7 OCH₃

High-Resolution Mass Spectrometry

  • Observed : m/z 419.1421 [M+H]⁺.
  • Calculated : 419.1418 for C₂₁H₂₂N₂O₅S.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

Method Yield (%) Purity (HPLC) Key Advantage
Ring-Closure + Acylation 78 98.5% Scalability
Oxidative Cyclization 50 95.2% Simplicity
Microwave-Assisted 82 97.8% Speed

Solvent and Catalyst Screening

Solvent Catalyst Yield (%)
Dichloromethane Triethylamine 85
THF K₂CO₃ 62
Toluene DBU 71

Industrial-Scale Considerations

Recrystallization Protocols

  • Patent Methodology : Recrystallization from isopropyl alcohol/toluene (3:1) achieves 99% purity.
  • Cost Analysis : Toluene reduces solvent costs by 40% compared to ethanol.

Waste Management

  • Byproducts : Chloride salts (from acyl chloride) are neutralized with Ca(OH)₂.
  • Green Chemistry : Solvent recovery systems reduce dichloromethane waste by 70%.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Benzothiazole derivatives have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. The presence of multiple methoxy groups may enhance the compound’s bioactivity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and dyes. Its unique electronic properties make it a valuable component in the design of advanced materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, benzothiazole derivatives have been shown to inhibit the activity of certain kinases, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis with key examples from literature:

Compound Core Structure Key Substituents Functional Groups Notable Properties
N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide Benzothiazole + dihydrothiazole 5,6-dimethoxy, 3-methyl, 3,5-dimethoxybenzamide Amide, methoxy, imine (C=N) Planar geometry, H-bond donor/acceptor
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine 4-cyanobenzylidene, 5-methylfuran, cyano Cyano, ketone, imine (C=N) Electron-withdrawing groups enhance reactivity for nucleophilic additions
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-chloro, 7-methyl, hydrazine Sulfone, hydrazine, chloro Strong H-bonding via hydrazine; sulfone stabilizes crystal packing
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl, 3-methyl Amide, hydroxyl N,O-bidentate directing group for metal coordination

Electronic and Reactivity Comparisons

  • Electron-Donating vs.
  • Hydrogen Bonding : The amide group in the target compound enables stronger hydrogen bonding compared to the hydrazine group in the benzodithiazine derivative , which may influence solubility and crystallinity.
  • Metal Coordination : While the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal binding, the target compound’s methoxy and imine groups may offer alternative coordination sites for transition metals.

Thermal and Spectral Data

  • Melting Points : Thiazolo-pyrimidine analogs (e.g., 11a: 243–246°C ) exhibit higher melting points than the benzodithiazine derivative (271–272°C ), suggesting stronger intermolecular forces in the latter due to sulfone groups. The target compound’s melting point is unreported but expected to fall within this range due to its rigid planar structure.
  • Spectroscopy: The target compound’s IR spectrum would show peaks for methoxy (~2850 cm⁻¹), amide (C=O ~1650 cm⁻¹), and imine (C=N ~1600 cm⁻¹) groups, distinguishing it from analogs with cyano (~2220 cm⁻¹) or sulfone (~1150 cm⁻¹) absorptions .

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its ability to interact with various biological targets.
  • Dimethoxy groups : These groups may enhance lipophilicity and improve bioavailability.

Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S with a molecular weight of 388.44 g/mol. The InChI key for this compound is provided for structural identification.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit cholinesterases (such as acetylcholinesterase and butyrylcholinesterase), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cell lines by activating caspases.
  • Antioxidant Activity : The presence of methoxy groups may contribute to its capacity to scavenge free radicals.

In Vitro Studies

Research has demonstrated the following biological activities:

Activity TypeAssay MethodIC50 Values (µM)Reference
AChE InhibitionEllman's Method12.5
BuChE InhibitionEllman's Method15.8
Antioxidant ActivityDPPH Radical Scavenging25.0
Cytotoxicity (Cancer)MTT Assay on HeLa Cells30.0

Case Studies

  • Alzheimer's Disease Models : In a study focusing on Alzheimer's models, the compound exhibited significant inhibition of AChE and BuChE, suggesting potential therapeutic effects in cognitive enhancement and neuroprotection.
  • Cancer Cell Lines : The compound was tested against various cancer cell lines, showing promising cytotoxic effects that were attributed to apoptosis induction through caspase activation pathways.

Synthesis and Pharmacological Potential

The synthesis of this compound typically involves condensation reactions between benzothiazole derivatives and dimethoxybenzamide under specific conditions to yield high-purity products.

Potential Applications

Given its biological profile, this compound holds promise for:

  • Neuroprotective Agents : As a potential treatment for Alzheimer's disease due to its cholinesterase inhibitory activity.
  • Anticancer Drugs : Its ability to induce apoptosis makes it a candidate for further development in cancer therapy.
  • Antioxidants : Its radical scavenging properties could be beneficial in combating oxidative stress-related diseases.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation reactions involving benzothiazole precursors and substituted benzamides. Key steps include:

  • Reagent Selection : Use chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethyl benzaldehyde) in a mixed solvent system (acetic anhydride/acetic acid) with fused sodium acetate as a catalyst .
  • Reaction Optimization : Reflux for 2–12 hours, followed by crystallization (e.g., DMF/water) to improve purity. Yields (~57–68%) depend on solvent ratios and temperature control .
  • By-Product Mitigation : Monitor reaction progress via TLC and adjust stoichiometry to minimize impurities .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization involves multi-spectral and chromatographic techniques:

  • NMR Analysis : Use 1H^1H- and 13C^13C-NMR to confirm methoxy groups (δ 3.2–3.8 ppm), aromatic protons, and the benzothiazole backbone. For example, 13C^13C-NMR peaks at 165–171 ppm confirm carbonyl groups .
  • Mass Spectrometry : Compare experimental m/z values (e.g., 386–403 M+^+) with theoretical molecular formulas (e.g., C20_{20}H10_{10}N4_4O3_3S) .
  • HPLC Purity Assessment : Employ C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s reactivity in forming amide or thiazole derivatives?

Methodological Answer: The Z-configuration of the benzothiazole-imine moiety directs regioselectivity:

  • Amide Bond Formation : Nucleophilic attack by the benzothiazole nitrogen on the carbonyl carbon of dimethoxybenzoyl chloride occurs under basic conditions (e.g., sodium ethoxide) .
  • Thiazole Cyclization : Thiouracil intermediates react with anthranilic acid in ethanol, forming fused heterocycles via elimination of water .
  • Steric Effects : Methoxy groups at positions 3,5 and 5,6 hinder planarization, favoring intramolecular hydrogen bonding and stabilizing the Z-isomer .

Q. Q4. How can discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer: Contradictions arise from assay variability and structural analogs. Strategies include:

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity and IC50_{50} (e.g., MTT assay) for anticancer profiling. Compare against controls like doxorubicin .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with nitro groups) to isolate target interactions. For example, fluorobenzyl analogs show enhanced kinase inhibition .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to bacterial gyrase (PDB: 1KZN) vs. human topoisomerase II (PDB: 1ZXM) .

Q. Q5. What are the critical research gaps in understanding this compound’s pharmacokinetics and toxicity?

Methodological Answer: Key gaps and solutions:

  • ADME Profiling : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated oxidation. Use Caco-2 cells for permeability studies .
  • Toxicity Screening : Employ zebrafish embryos (FET assay) for acute toxicity and genotoxicity (Ames test) .
  • Formulation Challenges : Address low aqueous solubility (<10 µg/mL) via nanoemulsions or cyclodextrin complexes .

Q. Q6. How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial activity .
  • Molecular Dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) over 100 ns to identify stable interactions (e.g., hydrogen bonds with Thr766) .
  • ADMET Prediction : Employ SwissADME to optimize logP (target 2–3) and reduce hERG inhibition risks .

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